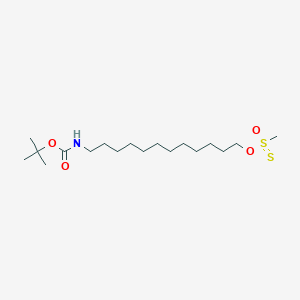
O-(12-((tert-Butoxycarbonyl)amino)dodecyl) methanesulfonothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-(12-((tert-Butoxycarbonyl)amino)dodecyl) methanesulfonothioate is a compound that features a tert-butoxycarbonyl-protected amine group attached to a dodecyl chain, which is further linked to a methanesulfonothioate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-(12-((tert-Butoxycarbonyl)amino)dodecyl) methanesulfonothioate typically involves the following steps:
Protection of the amine group: The amine group is protected using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine in acetonitrile.
Attachment of the dodecyl chain: The protected amine is then reacted with a dodecyl halide (e.g., dodecyl bromide) under basic conditions to form the dodecyl amine derivative.
Formation of the methanesulfonothioate group: The dodecyl amine derivative is then reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated systems for reagent addition and product isolation.
Chemical Reactions Analysis
Types of Reactions
O-(12-((tert-Butoxycarbonyl)amino)dodecyl) methanesulfonothioate can undergo various chemical reactions, including:
Substitution reactions: The methanesulfonothioate group can be substituted with other nucleophiles under appropriate conditions.
Deprotection reactions: The tert-butoxycarbonyl group can be removed under acidic conditions, such as with trifluoroacetic acid in dichloromethane.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles such as thiols, amines, and alcohols.
Deprotection reactions: Common reagents include strong acids such as trifluoroacetic acid or hydrochloric acid in methanol.
Major Products Formed
Scientific Research Applications
O-(12-((tert-Butoxycarbonyl)amino)dodecyl) methanesulfonothioate has several scientific research applications, including:
Organic synthesis: It serves as a building block for the synthesis of more complex molecules.
Biological studies: The compound can be used to study the effects of methanesulfonothioate derivatives on biological systems.
Medicinal chemistry: It may be used in the development of new drugs or drug delivery systems.
Industrial applications: The compound can be used in the preparation of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of O-(12-((tert-Butoxycarbonyl)amino)dodecyl) methanesulfonothioate involves the interaction of its functional groups with molecular targets. The methanesulfonothioate group can act as an electrophile, reacting with nucleophiles in biological systems. The tert-butoxycarbonyl group serves as a protecting group, which can be removed under acidic conditions to reveal the active amine .
Comparison with Similar Compounds
Similar Compounds
O-(12-Amino)dodecyl methanesulfonothioate: This compound lacks the tert-butoxycarbonyl protecting group and is more reactive due to the free amine group.
O-(12-((tert-Butoxycarbonyl)amino)dodecyl) methanesulfonate: This compound has a methanesulfonate group instead of a methanesulfonothioate group, which affects its reactivity and applications.
Uniqueness
O-(12-((tert-Butoxycarbonyl)amino)dodecyl) methanesulfonothioate is unique due to the presence of both a tert-butoxycarbonyl-protected amine and a methanesulfonothioate group. This combination allows for selective reactions and deprotection steps, making it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C18H37NO4S2 |
|---|---|
Molecular Weight |
395.6 g/mol |
IUPAC Name |
tert-butyl N-(12-methylsulfonothioyloxydodecyl)carbamate |
InChI |
InChI=1S/C18H37NO4S2/c1-18(2,3)23-17(20)19-15-13-11-9-7-5-6-8-10-12-14-16-22-25(4,21)24/h5-16H2,1-4H3,(H,19,20) |
InChI Key |
LGVPDCFSQUAHPE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCCCCCCCCOS(=O)(=S)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















